molecular formula C18H21N3O2 B7349301 (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one

(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one

Cat. No. B7349301
M. Wt: 311.4 g/mol
InChI Key: BUHRAPIPTZCZTH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one is a chemical compound that is commonly used in scientific research. It is a diazepanone derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one is not fully understood. It is believed to act as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. It may also interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. It has been shown to decrease neuronal excitability and increase inhibitory neurotransmission in the brain. It may also have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one in lab experiments include its potency, selectivity, and ability to cross the blood-brain barrier. However, its use may be limited by its potential for side effects, such as sedation and cognitive impairment.

Future Directions

There are many potential future directions for research on (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It may also have applications in the treatment of epilepsy and anxiety disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of (3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one involves the reaction of ethyl 4-chloroacetoacetate with isoquinoline-6-carboxylic acid, followed by the addition of ammonia to form the diazepanone derivative. The compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one has been used in a variety of scientific research applications. It has been found to have anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been shown to have potential as a treatment for Alzheimer's disease, as it can inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

(3R)-3-ethyl-4-(2-isoquinolin-6-ylacetyl)-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-16-18(23)20-7-3-9-21(16)17(22)11-13-4-5-15-12-19-8-6-14(15)10-13/h4-6,8,10,12,16H,2-3,7,9,11H2,1H3,(H,20,23)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHRAPIPTZCZTH-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1C(=O)CC2=CC3=C(C=C2)C=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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